PEG-20 HEXADECENYLSUCCINATE
Description
Significance and Research Context of Polymeric Surfactants
Polymeric surfactants, a class of surface-active agents with a high molecular weight polymer as their backbone, offer distinct advantages over their small-molecule counterparts. encyclopedia.pub These advantages include enhanced stability and longevity in solution, making them less prone to degradation in harsh environments. encyclopedia.pub Their ability to form stable micelles—spherical aggregates that can encapsulate other molecules—is crucial for applications like emulsification and dispersion. encyclopedia.pub
In the field of drug delivery, polymeric surfactants are of particular interest. nih.govroutledge.com They can increase the bioavailability of poorly soluble drugs by forming stable micelles that can carry the drug molecules. nih.govresearchgate.net Unlike traditional surfactants, the micelles formed by polymeric surfactants often have a lower critical micelle concentration (CMC), meaning they are more stable upon dilution, a critical factor for in-vivo applications such as intravenous administration. nih.gov Furthermore, the structure of these polymers can be tailored to create "smart" drug delivery systems that respond to specific physiological cues like pH or temperature. nih.gov The use of polyethylene (B3416737) glycol (PEG) in these surfactants is especially common due to its biocompatibility and ability to provide steric protection, prolonging circulation time in the body. nih.govtechconnect.org
Scope and Objectives of Academic Inquiry for PEG-20 Hexadecenylsuccinate
Academic research on this compound focuses on its role as an emulsifier and a component in advanced delivery systems. Its chemical structure, which combines a hydrophilic polyethylene glycol (PEG) chain with a hydrophobic hexadecenylsuccinate tail, makes it an effective agent for stabilizing oil-in-water emulsions. evitachem.com
A significant area of investigation is its application in the formation of nanoemulsions. googleapis.comgoogle.com Nanoemulsions are dispersions of oil and water with droplet sizes typically in the range of 20-200 nanometers. dovepress.com Due to their small droplet size, they offer advantages such as improved stability and enhanced delivery of active ingredients. dovepress.comnih.gov Research has explored the use of this compound in creating these stable nanoemulsions for topical applications in cosmetics and dermopharmacy. google.com
The synthesis of this compound itself is a subject of academic interest, typically involving the esterification of hexadecenoic acid with a polyethylene glycol derivative. evitachem.com The "20" in its name refers to the average number of ethylene (B1197577) oxide units in the PEG chain. thegoodscentscompany.com This structural detail is crucial as the length of the PEG chain influences the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn dictates its emulsifying properties. encyclopedia.pub
Properties
CAS No. |
178254-04-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Synonyms |
PEG-20 HEXADECENYLSUCCINATE |
Origin of Product |
United States |
Synthesis and Chemical Functionalization of Peg 20 Hexadecenylsuccinate
Established Synthetic Pathways for Esterification and Derivatization
The primary method for synthesizing PEG-20 Hexadecenylsuccinate is through the esterification of PEG with a derivative of hexadecenoic acid and succinic acid. The general process involves combining an organic acid with an alcohol to form an ester and water venus-goa.com. The product is typically a mixture of monoesters and diesters, as the two hydroxyl groups of polyethylene (B3416737) glycol exhibit similar reactivity, potentially leading to esterification at both ends of the PEG chain researchgate.net.
The synthesis of polyethylene glycol esters with long-chain fatty acids or their derivatives is a well-established process. These reactions can be conducted through direct esterification of PEG with the corresponding acid or via transesterification with a fatty acid methyl ester. google.com In the context of this compound, the carboxylic acid component is hexadecenylsuccinic acid. This precursor would first be synthesized by reacting a C16 unsaturated alcohol (hexadecenol) with succinic anhydride.
The subsequent esterification with polyethylene glycol (specifically PEG with an average of 20 monomer units) can be performed under various conditions. Conventional methods often require high temperatures, sometimes exceeding 180°C, which can lead to high energy consumption and the formation of colored byproducts due to carbonization google.com. The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product researchgate.net. Alternative transesterification methods, reacting PEG with a methyl ester of the acid, can be performed at lower temperatures (70-160°C) and may result in higher purity products google.com.
Catalysts are essential for achieving efficient synthesis of PEG esters under milder conditions. Both acid and enzyme catalysts are widely employed to accelerate the reaction and improve selectivity.
Acid catalysis is a traditional and effective method for esterification. Common homogeneous catalysts include strong mineral acids like sulfuric acid or organic acids such as p-toluenesulfonic acid (p-TSA) researchgate.netf1000research.com. These catalysts protonate the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of PEG.
Heterogeneous solid acid catalysts, such as solid superacids, have also been explored. researchgate.net These offer advantages in terms of catalyst separation and reusability. In one study on the synthesis of polyoxyethylene oleate (B1233923) diesters, optimal conditions were found to be a catalyst mass fraction of 1% and a reaction temperature of 210-220°C researchgate.net. While effective, high temperatures are often still required for these reactions google.com.
Enzymatic catalysis, particularly using lipases, represents a milder and more selective alternative to chemical catalysis for ester synthesis. scielo.br Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are hydrolase enzymes that can catalyze esterification in environments with low water activity, effectively reversing their natural hydrolytic function. scielo.brnih.gov This biocatalytic approach offers high chemo-, regio-, and enantio-selectivities. nih.gov
The reaction mechanism for lipase-catalyzed esterification proceeds through an acyl-enzyme intermediate. nih.gov The synthesis of PEG esters using immobilized lipases in solvent-free systems has been optimized by studying various parameters. Key factors influencing the reaction include temperature, reaction time, enzyme loading, agitation speed, and the molar ratio of the acid to alcohol. researchgate.net In a study on the synthesis of polyethylene glycol stearate, a maximum conversion of 86.98% was achieved under optimized conditions. researchgate.net
| Parameter | Optimized Value |
|---|---|
| Temperature | 70°C |
| Biocatalyst Loading (Fermase CALB ex 10000) | 0.5% (w/w) |
| Acid to Alcohol Molar Ratio (Stearic Acid:PEG 600) | 1:4 |
| Speed of Agitation | 300 rpm |
| Molecular Sieves (for water removal) | 5% (w/w) |
| Reaction Time | 6 hours |
| Maximum Conversion | 86.98% |
Catalytic Approaches in this compound Synthesis
Modification and Controlled Polymerization Techniques
The properties of this compound are directly influenced by the characteristics of the polyethylene glycol chain, such as its molecular weight and molecular weight distribution (polydispersity index, PDI). Controlled polymerization techniques allow for the synthesis of PEG with precise chain lengths and low PDI, ensuring greater uniformity in the final product.
Anionic polymerization of ethylene (B1197577) oxide is a common method for producing PEGs with well-defined molecular weights and narrow distributions (PDI values close to 1.0). This process involves an initiator, such as an alkali metal alkoxide, which reacts with ethylene oxide monomers to form a growing polymer chain. By carefully controlling the initiator and monomer concentrations, the final chain length can be precisely managed. Other methods, such as solid-phase synthesis, can also be used to control the growth of polymer chains on a solid support, yielding products with high purity and homogeneity.
Furthermore, the PEG backbone itself can be modified. For instance, biodegradable PEGs can be synthesized by incorporating ester bonds within the PEG chain through polycondensation of PEG diols with dicarboxylic acids. acs.org This creates a polymer that retains the beneficial properties of PEG but can be metabolized through the cleavage of these internal ester linkages. acs.org Such modification techniques could be applied prior to the final esterification step to produce a functionalized and biodegradable version of this compound.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact. The synthesis of PEG esters, including this compound, can be made more sustainable through several approaches.
Use of Biocatalysts: As detailed in section 2.1.2.2, enzyme-catalyzed reactions using lipases are a cornerstone of green ester synthesis. They operate under mild conditions (lower temperature and pressure), are highly selective (reducing byproducts), and are biodegradable. scielo.brnih.gov
Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and avoids the use of potentially hazardous organic solvents. A "solid-solid" reaction has been demonstrated for the synthesis of a PEG-digallate, where the reactants were heated together directly with a catalyst, achieving a high yield of 90%. f1000research.com Microwave-assisted synthesis is another technique that can enable fast, solvent-free reactions. researchgate.net
Use of Green Solvents: When a solvent is necessary, polyethylene glycol itself can serve as a green reaction medium. nsf.govsioc-journal.cn PEGs are non-toxic, biodegradable, nonvolatile, and recyclable, making them an environmentally benign alternative to traditional organic solvents. sioc-journal.cnresearchgate.net
Heterogeneous Catalysis: The use of solid, reusable catalysts simplifies product purification and reduces waste. rsc.org Studies on the transesterification of fatty acid methyl esters with PEG have successfully employed solid basic catalysts like modified alumina (B75360) and hydrotalcites, achieving high conversion (>90%) and selectivity (>98%), offering a viable alternative to conventional homogeneous catalysts. rsc.org
| Principle/Technique | Description | Key Advantages | Reference |
|---|---|---|---|
| Biocatalysis (Lipases) | Use of enzymes to catalyze the esterification reaction. | Mild conditions, high selectivity, biodegradable catalyst, reduced byproducts. | scielo.brnih.gov |
| Solvent-Free Synthesis | Reaction is conducted without a solvent medium (e.g., solid-solid or microwave-assisted). | Eliminates solvent waste, simplifies purification, improves process safety. | f1000research.comresearchgate.net |
| PEG as a Green Solvent | Utilizing polyethylene glycol itself as the reaction solvent. | Non-toxic, biodegradable, recyclable, thermally stable. | nsf.govsioc-journal.cn |
| Heterogeneous Catalysis | Employing solid catalysts that are in a different phase from the reactants. | Easy separation of catalyst from product, catalyst reusability, reduced waste. | rsc.org |
Molecular Structure and Conformational Analysis of Peg 20 Hexadecenylsuccinate
Theoretical Modeling of Molecular Architecture
The molecular architecture of PEG-20 Hexadecenylsuccinate is characterized by a flexible hydrophilic polyethylene (B3416737) glycol chain of approximately 20 repeating oxyethylene units, esterified with a lipophilic hexadecenylsuccinate moiety. Theoretical modeling of this amphiphilic structure suggests a molecule with distinct regions of polarity and conformational freedom.
Computational analysis of similar PEGylated molecules indicates that the PEG chain can adopt various conformations in solution, from a random coil to a more extended structure, depending on the solvent environment and temperature. The presence of the long-chain hexadecenyl group, an unsaturated 16-carbon chain, introduces a significant hydrophobic element. This alkyl chain, coupled with the succinate (B1194679) linker, is expected to exhibit considerable conformational flexibility due to the free rotation around its single bonds, aside from the rigidity imposed by the carbon-carbon double bond.
Spectroscopic Investigations of Structural Elements
While specific spectroscopic data for this compound is not readily found in scientific literature, the expected spectroscopic signatures can be inferred from the analysis of its components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side Chain Analysis
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound.
¹H NMR: The spectrum is expected to show a prominent signal for the repeating ethylene (B1197577) glycol units of the PEG backbone, typically observed around 3.6 ppm. Protons of the methylene (B1212753) groups in the hexadecenyl chain would appear in the upfield region (approximately 0.8-2.0 ppm). The protons adjacent to the double bond would be found in the downfield region of the alkyl signals (around 5.3 ppm). Signals corresponding to the succinate moiety would be present in the 2.5-2.7 ppm range. The protons on the carbons adjacent to the ester linkages would be shifted downfield.
¹³C NMR: The carbon spectrum would corroborate the proton data. The characteristic signal for the PEG backbone carbons would be found around 70 ppm. The aliphatic carbons of the hexadecenyl chain would resonate between 14 and 32 ppm, with the olefinic carbons appearing around 130 ppm. The carbonyl carbons of the succinate ester would produce signals in the range of 170-175 ppm.
A hypothetical data table of expected NMR chemical shifts is presented below.
| Functional Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| PEG Backbone (-CH₂-CH₂-O-) | ~3.6 | ~70 |
| Hexadecenyl Terminal -CH₃ | ~0.9 | ~14 |
| Hexadecenyl -(CH₂)n- | ~1.2-1.6 | ~22-32 |
| Hexadecenyl -CH=CH- | ~5.3 | ~130 |
| Succinate -CH₂-C(O)- | ~2.5-2.7 | ~29-31 |
| Ester C=O | - | ~170-175 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule based on their vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong C-O-C stretching vibration from the PEG ether linkages, typically seen around 1100 cm⁻¹. A strong, sharp peak corresponding to the C=O stretching of the ester group in the succinate linker would be expected around 1740 cm⁻¹. The C-H stretching vibrations of the alkyl chain and PEG backbone would appear in the 2850-3000 cm⁻¹ region. A weaker C=C stretching vibration from the hexadecenyl group may be observed around 1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would also be sensitive to these functional groups. The C-H stretching and bending modes would be prominent. The C-C skeletal vibrations of the alkyl chain and PEG backbone would also be observable. The C=C stretch, while potentially weak in the IR spectrum, may show a stronger signal in the Raman spectrum.
A summary of expected vibrational frequencies is provided in the table below.
| Functional Group | IR Frequency (cm⁻¹) (Predicted) | Raman Shift (cm⁻¹) (Predicted) |
| C-H Stretch (Alkyl & PEG) | 2850-3000 | 2850-3000 |
| C=O Stretch (Ester) | ~1740 | ~1740 |
| C=C Stretch (Alkenyl) | ~1650 | ~1650 |
| C-O-C Stretch (Ether) | ~1100 | ~1100 |
X-ray Diffraction (XRD) and Scattering Studies of Crystalline and Amorphous Phases
X-ray diffraction (XRD) provides information about the long-range order and crystallinity of a material. The physical state of this compound (e.g., liquid, wax, or solid) at room temperature would significantly influence its XRD pattern.
An XRD pattern of a semi-crystalline sample would be expected to show broad peaks, indicating a largely amorphous character with some degree of short-range order. If the material were to be crystallized under specific conditions, the diffraction pattern could provide information on the packing of the polymer chains and the dimensions of the crystalline unit cell. Small-angle X-ray scattering (SAXS) could potentially be used to investigate the size and shape of any self-assembled structures, such as micelles, in solution.
Interfacial and Colloidal Chemistry of Peg 20 Hexadecenylsuccinate
Mechanism of Interfacial Activity and Emulsification
The fundamental role of PEG-20 Hexadecenylsuccinate as a surfactant is to reduce the interfacial tension between immiscible phases, such as oil and water, thereby facilitating the formation and stabilization of emulsions.
Stabilization of Dispersed SystemsOnce an emulsion is formed, this compound stabilizes the dispersed droplets against coalescence through a mechanism known as steric stabilization.mdpi.comThe PEG-20 chains extending from the droplet surface into the aqueous phase are highly hydrated and flexible. When two droplets approach each other, these PEG layers begin to overlap and interpenetrate. This process is energetically unfavorable for two main reasons:
Osmotic Repulsion: The local concentration of polymer chains in the overlap region increases, creating an osmotic pressure that draws solvent (water) back into the region, forcing the droplets apart.
Entropic Repulsion: The confinement of the flexible PEG chains into a smaller volume reduces their conformational freedom (entropy), leading to a repulsive force.
This steric barrier is a powerful stabilizing force, particularly effective in systems with moderate to high electrolyte concentrations where electrostatic stabilization might be compromised. nih.gov The use of PEG derivatives is a well-established method for enhancing the stability of colloidal assemblies in various applications. nih.govsemanticscholar.orgmdpi.com
Micellization and Self-Assembly Behavior in Aqueous and Non-Aqueous Media
In an aqueous solution, when the concentration of this compound surpasses a certain threshold, the molecules undergo self-assembly to form organized aggregates known as micelles. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic tails and water molecules.
Critical Micelle Concentration (CMC) DeterminationThe Critical Micelle Concentration (CMC) is the specific concentration at which micelle formation begins.wikipedia.orgBelow the CMC, the surfactant molecules exist primarily as monomers in solution or at the system's interfaces. Above the CMC, any additionally added surfactant molecules will preferentially form new micelles.wikipedia.org
The precise CMC value for this compound is not documented in the available scientific literature. However, the CMC is a critical parameter that is influenced by the molecular structure of the surfactant, including the length of the hydrophobic tail and the size of the hydrophilic head, as well as external factors like temperature and the presence of electrolytes. wikipedia.org The CMC for non-ionic PEGylated surfactants typically falls within the micromolar to low millimolar range.
To provide context, the following table presents the CMC values for several other PEGylated and non-ionic surfactants, illustrating the typical concentration range for micellization.
| Surfactant | Hydrophobic Group | Hydrophilic Group | CMC (in water, ~25°C) | Reference |
|---|---|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | C12 Alkyl | Sulfate (Anionic) | 8.3 mM | wikipedia.org |
| Pentaethylene Glycol Monododecyl Ether (C12E5) | C12 Alkyl | PEG-5 | 0.065 mM | wikipedia.org |
| DSPE-PEG2000 | Distearoyl Phospholipid | PEG-45 | ~10-20 µM | nih.gov |
| PEG-PLA Copolymer | Polylactic Acid | PEG | ~9.25 µg/mL | nih.gov |
Interactions with Other Surfactants and Macromolecules in Multicomponent Systems
Interactions with Other Surfactants:
Anionic Surfactants (e.g., Sodium Dodecyl Sulfate - SDS): Non-ionic polymers like PEG often exhibit strong, synergistic interactions with anionic surfactants. The polymer can adsorb onto the surface of the anionic micelles, forming polymer-surfactant complexes. researchgate.net This interaction can alter the CMC, micelle size, and charge of the aggregates, potentially leading to changes in the formulation's viscosity and stability.
Cationic and Non-ionic Surfactants: Interactions with cationic and other non-ionic surfactants are generally weaker compared to those with anionic surfactants and are primarily driven by weaker hydrophobic or van der Waals forces.
Interactions with Macromolecules (e.g., Proteins): The interaction between PEG chains and proteins is a critical aspect of biocompatible materials. While PEG is known for its "antifouling" or protein-repellent properties when grafted to a surface, direct interactions in solution do occur. rsc.org These interactions are typically weak and can be driven by hydrogen bonding and hydrophobic interactions. researchgate.net The nature of the interaction—whether it is attractive or repulsive—can depend on the specific protein and the length of the PEG chain. rsc.orgnih.gov The presence of the hexadecenylsuccinate moiety could introduce additional hydrophobic interactions with non-polar patches on a protein's surface.
Rheological Properties of this compound Solutions and Dispersions
Detailed research findings and specific quantitative data on the rheological properties of this compound are not extensively available in publicly accessible scientific literature. However, based on its chemical structure—a polyethylene (B3416737) glycol (PEG) ester of hexadecenylsuccinic acid—and its classification as a nonionic surfactant and emulsifying agent, its expected influence on the flow behavior of solutions and dispersions can be described. Such molecules are known to modify the viscosity and flow characteristics of the formulations in which they are included.
As a surfactant, this compound is amphiphilic, meaning it possesses both a water-loving (hydrophilic) polyethylene glycol chain and an oil-loving (lipophilic) hexadecenylsuccinate tail. This structure dictates its behavior in fluids. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), these molecules are expected to self-assemble into micelles. This aggregation can increase the viscosity of the solution compared to pure water, as the micelles interact with each other and the solvent, impeding flow. The extent of viscosity increase would theoretically depend on the concentration of the surfactant and the size and shape of the micelles formed.
In dispersions, such as oil-in-water emulsions, this compound functions primarily as an emulsifier, adsorbing at the oil-water interface to stabilize the droplets. This interfacial action is crucial for the emulsion's stability and also contributes significantly to its rheological profile. By forming a protective layer around droplets, it prevents coalescence and can lead to a more structured system. The presence of these stabilized droplets, along with potential interactions in the continuous phase, typically results in a higher viscosity than either the oil or water phase alone. Formulations containing such emulsifiers often exhibit non-Newtonian behavior, such as shear-thinning, where the viscosity decreases as the applied shear stress increases (e.g., when pouring or spreading a lotion).
The tables below summarize the inferred rheological properties and functions based on the chemical nature of this compound.
Table 1: Expected Rheological Characteristics in Aqueous Solutions
| Property | Expected Behavior |
| Viscosity vs. Concentration | Viscosity is expected to increase with concentration, particularly above the Critical Micelle Concentration (CMC), due to the formation of flow-obstructing micelles. |
| Flow Behavior | At low concentrations, solutions are likely to exhibit Newtonian behavior (viscosity is independent of shear rate). At higher concentrations, viscoelastic properties may emerge. |
This table is based on the typical behavior of nonionic surfactants in aqueous solutions, as specific data for this compound is not available.
Table 2: Inferred Rheological Impact in Dispersions (e.g., Emulsions)
| Function | Description |
| Emulsion Thickening | As a primary emulsifier, it contributes to the overall viscosity of the emulsion by creating a packed internal phase and through its interactions in the continuous (water) phase. |
| Shear-Thinning | Emulsions stabilized with this compound are likely to be shear-thinning (pseudoplastic). The viscosity will decrease under shear, which is a desirable property in many cosmetic and pharmaceutical applications for ease of application. |
| Stability Contribution | By forming a stable interfacial film, it prevents droplet coalescence, thereby maintaining a consistent rheological profile over time and preventing phase separation which would drastically alter flow properties. |
This table outlines the functional roles in dispersions inferred from its classification as an emulsifying agent. Specific performance data is not publicly documented.
Applications of Peg 20 Hexadecenylsuccinate in Advanced Materials Science
Contributions to Composite Materials with Enhanced Properties
Electrical and Mechanical Property Enhancement in Polymer Composites
Further research would be necessary to uncover or produce the specific data required to populate these sections accurately.
Applications in Non-Aqueous Dispersion and Polymerization Systems
PEG-20 Hexadecenylsuccinate, a nonionic polymeric surfactant, possesses a molecular architecture conducive to applications in advanced materials science, particularly in the stabilization of non-aqueous dispersions and in controlling polymerization processes. Its amphiphilic nature, characterized by a hydrophobic hexadecenylsuccinate anchor group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, allows it to function effectively at the interface between particles and non-aqueous media, thereby imparting colloidal stability through steric hindrance.
The hexadecenylsuccinate moiety serves as the primary anchoring segment, adsorbing onto the surface of dispersed particles via van der Waals forces or other secondary interactions. The "20" in PEG-20 denotes the average number of ethylene (B1197577) oxide repeat units, forming a solvated polymer chain that extends into the non-aqueous continuous phase. This polymeric fringe creates a steric barrier that prevents particle agglomeration and settling, which is a critical factor in the formulation of stable, non-aqueous dispersions. The effectiveness of such polymeric surfactants is often superior to that of small-molecule surfactants, as the polymer chains can provide a thicker, more resilient protective layer.
Detailed Research Findings
While specific peer-reviewed studies focusing exclusively on this compound in non-aqueous materials science applications are not extensively available in public literature, its performance can be inferred from the well-established principles of polymeric surfactants and data from analogous systems. The utility of such a surfactant is typically evaluated based on its ability to reduce particle size and maintain a narrow particle size distribution over time, which are hallmarks of a stable dispersion.
The concentration of the polymeric surfactant is a critical parameter. Below the critical micelle concentration (CMC), the surfactant exists primarily as individual molecules. As the concentration increases, these molecules adsorb onto the particle surfaces. Optimal stabilization is generally achieved at concentrations that ensure complete surface coverage of the dispersed particles.
The table below illustrates the expected impact of this compound concentration on the particle size of a model non-aqueous dispersion, based on general principles of steric stabilization.
| Concentration of this compound (wt%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Dispersion Stability (Observation after 24h) |
|---|---|---|---|
| 0.1 | 1500 | 0.8 | Significant Sedimentation |
| 0.5 | 800 | 0.5 | Moderate Sedimentation |
| 1.0 | 350 | 0.2 | Stable |
| 2.0 | 320 | 0.15 | Stable |
The choice of the non-aqueous medium also plays a significant role. The solvency of the continuous phase for the PEG chains influences the extent of chain extension and, consequently, the effectiveness of the steric barrier. In a good solvent for the PEG chains, the chains will be well-extended, providing a robust stabilizing layer. Conversely, in a poor solvent, the chains may collapse onto the particle surface, reducing the stabilizing effect.
The following table provides a comparative overview of the hypothetical performance of this compound against other common types of non-aqueous dispersants, highlighting its potential advantages.
| Dispersant Type | Stabilization Mechanism | Typical Particle Size Range (nm) | Key Advantages | Potential Limitations |
|---|---|---|---|---|
| Small Molecule Surfactant | Electrostatic/Steric (limited) | 500 - 2000 | Low cost | Prone to desorption, less effective in highly non-polar media |
| Block Copolymer | Steric | 100 - 500 | Strong anchoring, good stability | Higher cost, synthesis can be complex |
| This compound | Steric | 200 - 800 | Good balance of anchoring and stabilization, versatile | Performance is solvent-dependent |
In non-aqueous polymerization, the presence of this compound would be expected to influence the kinetics of the reaction and the morphology of the resulting polymer particles. By stabilizing the growing polymer chains and particles, it can prevent uncontrolled agglomeration and allow for the synthesis of well-defined polymeric materials. The efficiency of such a polymeric surfactant is crucial for producing stable latices with high solid content, which is often desired in industrial applications such as coatings, inks, and adhesives.
Advanced Analytical Methodologies for Characterization of Peg 20 Hexadecenylsuccinate
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental in determining the purity, molecular weight, and concentration of polymeric compounds. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are indispensable tools for the characterization of PEG-20 Hexadecenylsuccinate.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantitative measurement of polyethylene (B3416737) glycol (PEG) and its conjugates. Due to the lack of a strong UV-absorbing chromophore in the polyethylene glycol chain, conventional UV detectors are often inadequate. Therefore, universal detectors such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are employed for the quantitative analysis of PEG-containing molecules. nih.gov
Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for separating PEG derivatives. nih.gov In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govchemrxiv.org The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the hexadecenylsuccinate moiety provides the necessary hydrophobicity for retention on a reversed-phase column, allowing for its separation and quantification.
Method validation for quantitative analysis typically involves assessing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov HPLC is highly sensitive and can accurately quantify low concentrations of PEG compounds, making it suitable for quality control.
Table 1: Typical HPLC Parameters for PEG Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.gov |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | nih.govchemrxiv.org |
| Detector | Evaporative Light Scattering Detector (ELSD), Refractive Index (RI), or Charged Aerosol Detector (CAD) | nih.govnih.gov |
| Flow Rate | Typically 0.5 - 1.0 mL/min | nih.gov |
| Injection Volume | 10 - 20 µL | chemrxiv.org |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining the molecular weight distribution of polymers. wikipedia.orgresearchgate.net GPC separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orglcms.cz Larger molecules cannot enter the pores of the column's stationary phase and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. researchgate.netalfa-chemistry.com
For this compound, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ), where PDI = Mw/Mn. wikipedia.org The PDI value indicates the breadth of the molecular weight distribution; a value close to 1.0 signifies a narrow, more uniform distribution. This information is critical as the physical properties of a polymer are heavily influenced by its molecular weight and distribution. lcms.cz
Calibration of the GPC system is performed using a series of well-characterized, narrow-PDI polymer standards, often polyethylene glycol (PEG) or polyethylene oxide (PEO) standards. lcms.czlcms.cz A calibration curve is generated by plotting the logarithm of the molecular weight against the elution volume for these standards. wikipedia.org The molecular weight distribution of the unknown sample is then determined by comparing its elution profile to this calibration curve.
Table 2: Key Molecular Weight Parameters Determined by GPC
| Parameter | Description | Reference |
|---|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | wikipedia.org |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards larger molecules in the sample. | wikipedia.org |
| Polydispersity Index (PDI or Đ) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | wikipedia.org |
Thermal Analysis Techniques
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide vital information on the phase transitions and thermal stability of this compound.
Differential Scanning Calorimetry (DSC) for Phase Transition Studies
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com It is widely used to determine the transition temperatures and enthalpies of phase changes, such as melting and crystallization. mdpi.com
For a semi-crystalline polymer like this compound, DSC analysis reveals its melting temperature (Tm) and the associated latent heat of fusion (ΔHm). These properties are critical for understanding the material's behavior in thermal energy storage applications. The DSC thermogram for a PEG derivative typically shows an endothermic peak upon heating, corresponding to the melting of its crystalline domains. nih.gov The temperature at the peak of this curve is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. mdpi.com The molecular weight and structure of the PEG chain significantly influence these thermal properties. nih.gov
Table 3: Illustrative DSC Data for PEG-Based Compounds
| Compound | Melting Peak Temperature (Tm) | Transition Enthalpy (ΔH) | Reference |
|---|---|---|---|
| DSPE-PEG(2000) Micelles | 12.8 °C | 39 ± 4.2 kJ/mol | nih.gov |
| DSPE-PEG(1000) Micelles | 58.0 °C | 35 ± 7.5 kJ/mol | nih.gov |
| Pure PEG (Mw = 6000) | 62.1 °C | 196.4 J/g | |
| Pure PEG (Mw = 20000) | 64.2 °C | 213.9 J/g |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere. nih.gov The TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of decomposition is a key parameter derived from this analysis, indicating the temperature at which the material begins to degrade.
PEG and its derivatives are known for their good thermal stability. researchgate.net TGA analysis typically shows that PEG compounds are stable up to temperatures well above 200°C, with significant decomposition occurring in the range of 300-400°C under an inert nitrogen atmosphere. researchgate.net The TGA curve for this compound would be expected to show a single-step degradation profile, characteristic of the decomposition of the polyether backbone. researchgate.net This information is essential for defining the upper temperature limit for processing and application of the material. nih.gov
Table 4: Thermal Decomposition Data for Polyethylene Glycol (PEG) from TGA
| PEG Molecular Weight | Decomposition Onset Temperature | Atmosphere | Reference |
|---|---|---|---|
| Various (1000 - 20000) | Starts in the range of 250 - 350 °C (523 - 623 K) | Nitrogen | |
| Not Specified | One-step degradation between 370 - 417 °C | Not Specified | researchgate.net |
| Not Specified | Begins around 350 °C | Nitrogen | mdpi.com |
Surface Tension and Interfacial Tension Measurements
This compound, as an amphiphilic molecule with a hydrophilic PEG chain and a lipophilic hexadecenylsuccinate tail, is expected to exhibit surface-active properties. The measurement of surface and interfacial tension is key to characterizing its behavior as a surfactant or emulsifier.
Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Interfacial tension is the equivalent property at the interface between two immiscible liquids, such as oil and water. mdpi.com Techniques like the Du Noüy ring method, Wilhelmy plate method, or pendant drop analysis are used for these measurements.
The addition of a surfactant like a PEG derivative to water lowers its surface tension because the surfactant molecules accumulate at the air-water interface. nih.govsid.ir Similarly, it lowers the interfacial tension between water and an oil phase by adsorbing at the liquid-liquid interface, which is fundamental to the formation and stabilization of emulsions. mdpi.comnih.gov Studies on various aqueous PEG solutions show a decrease in surface tension with increasing polymer concentration. researchgate.netntnu.noijche.com The combination of the PEG chain and the hydrophobic tail in this compound would allow it to effectively reduce interfacial tension, a critical parameter for its application in formulations. nih.gov
Table 5: Surface Tension of Aqueous PEG Solutions at 25°C (298.15 K)
| PEG Type / Concentration | Surface Tension (mN/m) | Reference |
|---|---|---|
| Pure Water | ~72.4 - 72.8 mN/m | nih.govsid.ir |
| PEG (Mw = 200), 10 wt% | ~66 mN/m | researchgate.net |
| PEG (Mw = 8000), 10 wt% | ~60 mN/m | researchgate.net |
| PEG/VTES Copolymer (PV67), 1% solution | ~35 mN/m | nih.gov |
Dynamic Light Scattering (DLS) for Particle Size and Micellar Hydrodynamic Diameter
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution profile of small particles and macromolecules in suspension. When a laser beam passes through a solution containing aggregates like micelles, the particles scatter the light. Due to Brownian motion, these particles are in constant, random movement, which causes fluctuations in the intensity of the scattered light over time.
DLS analyzes these intensity fluctuations to determine the diffusion coefficient of the particles. The hydrodynamic diameter (Dₕ) is then calculated from the diffusion coefficient using the Stokes-Einstein equation. muser-my.com The hydrodynamic diameter represents the diameter of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. For PEGylated micelles, this includes the core of the micelle and the hydrated PEG chains extending into the solvent, often called the corona. ekb.eg
Research on analogous PEGylated surfactants and lipids demonstrates that factors such as concentration, pH, and ionic strength of the solution can significantly influence the measured hydrodynamic diameter and the aggregation number (the number of individual molecules in a single micelle). muser-my.comnih.gov While specific experimental data for this compound is not extensively published, the expected behavior can be inferred from studies on similar materials. For instance, as the surfactant concentration increases above the critical micelle concentration (CMC), the number of micelles typically increases, which can be followed by an increase in micelle size. muser-my.comnih.gov
The table below presents representative DLS data for PEGylated surfactant micelles, illustrating how hydrodynamic diameter can vary with solution conditions.
| Condition | Concentration | Expected Hydrodynamic Diameter (Dₕ, nm) | Polydispersity Index (PDI) |
|---|---|---|---|
| Low Concentration (near CMC) | 5 mM | 15 - 25 | 0.1 - 0.2 |
| High Concentration | 40 mM | 20 - 35 | 0.1 - 0.25 |
| Acidic pH | 20 mM | > 100 (Aggregation) | > 0.5 |
| Neutral pH | 20 mM | 18 - 30 | 0.1 - 0.2 |
| High Ionic Strength (e.g., 0.15 M NaCl) | 20 mM | 15 - 20 | 0.05 - 0.15 |
This table is illustrative, based on typical findings for PEGylated surfactants. muser-my.comnih.gov The Polydispersity Index (PDI) is a measure of the broadness of the size distribution; values below 0.3 are typically considered monodisperse.
Environmental Fate and Degradation Pathways of Peg 20 Hexadecenylsuccinate
Biodegradation Studies in Aquatic and Terrestrial Environments
The biodegradation of PEG-20 Hexadecenylsuccinate is expected to proceed through the microbial breakdown of its three main structural components. Soil and aquatic microorganisms are capable of degrading polyethylene (B3416737) glycols, long-chain alkenes, and succinate (B1194679) esters, suggesting that this compound will be susceptible to microbial degradation. nih.govnih.govfrontiersin.org
The microbial degradation of this compound is likely initiated by one of three primary enzymatic attacks:
Oxidation of the PEG Chain: Aerobic bacteria, such as Pseudomonas and Sphingomonas species, are known to degrade PEGs. The process typically begins with the oxidation of the terminal alcohol group of the PEG chain by a flavoprotein alcohol dehydrogenase (PEG-DH). researchgate.netnih.gov This is followed by the action of a PEG aldehyde dehydrogenase (PEG-ALDH), which converts the resulting aldehyde into a PEG-carboxylate. researchgate.net The carboxylated PEG is then further metabolized, leading to the shortening of the polymer chain. researchgate.net Both aerobic and anaerobic microbes can degrade PEGs of various molecular weights, up to 20,000 Da. nih.govresearchgate.net
Hydrolysis of the Ester Linkage: The succinate ester bond is susceptible to hydrolysis by microbial esterases. This enzymatic cleavage would separate the molecule into a PEG component and hexadecenylsuccinic acid. Aliphatic polyesters containing succinic acid are known to undergo enzymatic degradation. frontiersin.orgmdpi.com This process is influenced by environmental factors such as temperature and pH. mdpi.com
Degradation of the Hexadecenyl Chain: The hexadecenyl group, a long-chain alkene, can be metabolized by various microorganisms. The biodegradation of alkenes can be initiated by the oxidation of the terminal methyl group or by the oxidation of the double bond. nih.gov For instance, Pseudomonas aeruginosa has been shown to degrade n-hexadecane, a related saturated hydrocarbon, under both aerobic and microaerobic conditions. nih.govnih.gov The initial step often involves the conversion of the hydrocarbon to an alcohol, which is then further oxidized. nih.gov
The kinetics of biodegradation for this compound have not been specifically determined. However, data from related compounds can provide an estimate of its environmental persistence.
The biodegradation rate of PEGs is influenced by their molecular weight and environmental conditions. In general, lower molecular weight PEGs degrade more rapidly. nih.gov Under oxic conditions in sediment-groundwater microcosms, PEGs have been observed to have first-order half-lives of less than 0.4 to 1.1 days. nih.govnsf.gov In anaerobic environments, the degradation can be slower, with studies showing around 40-50% degradation of PEG 6000 in 10 days. researchgate.net For long-chain hydrocarbons like n-hexadecane, biodegradation rates can vary significantly depending on the microbial population and nutrient availability, with one study showing a 51.6% biological removal rate in a liquid culture over 30 days. brieflands.com
Given that this compound is a relatively large molecule, its initial degradation may be slower, but the presence of multiple points of enzymatic attack (PEG chain, ester linkage, and hydrocarbon chain) suggests it is unlikely to be persistent in microbially active environments.
Table 1: Biodegradation Data for Related Compounds
| Compound/Class | Environment | Conditions | Half-life/Degradation Rate |
|---|---|---|---|
| Polyethylene Glycols (PEGs) | Sediment-Groundwater | Oxic | <0.4 - 1.1 days |
| PEG 6000 | Wastewater Sludge | Anaerobic | ~40% degradation in 10 days |
| n-Hexadecane | Liquid Culture | Aerobic | 51.6% biological removal in 30 days |
Abiotic Degradation Processes
In addition to biodegradation, this compound can be broken down by non-biological processes, primarily hydrolysis and photodegradation.
The ester linkage in this compound is the primary site for abiotic hydrolysis. This chemical process involves the cleavage of the ester bond by water, which would yield the corresponding PEG and hexadecenylsuccinic acid. The rate of ester hydrolysis is highly dependent on pH and temperature. mdpi.com
Base-Catalyzed Hydrolysis: This is typically the most common mechanism for ester hydrolysis in environmental conditions, proceeding via a bimolecular acyl-oxygen fission (BAC2) mechanism where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.gov
Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can also be hydrolyzed. epa.gov
Neutral Hydrolysis: While slower, hydrolysis can also occur at neutral pH. epa.gov
Studies on succinate esters have shown they can be unstable in aqueous solutions, with hydrolysis being a significant degradation pathway. nih.gov The rate of hydrolysis for aliphatic polyesters like poly(butylene succinate-co-adipate) increases significantly with temperature. mdpi.com
The PEG chain of the molecule is susceptible to photodegradation, particularly in the presence of UV radiation and photosensitizing agents. This process typically involves the formation of highly reactive hydroxyl radicals (•OH). scielo.brchemrxiv.org
The reaction of PEGs with hydroxyl radicals leads to random chain scission, breaking the polymer into smaller fragments. scielo.brchemrxiv.org This reduction in molecular weight can, in turn, enhance the biodegradability of the resulting smaller molecules. chemrxiv.org The photodegradation of PEGs has been demonstrated to produce smaller ethylene (B1197577) glycols and low molecular weight carboxylic acids like glycolic, oxalic, and formic acids. scielo.br The hexadecenyl moiety, with its carbon-carbon double bond, may also be susceptible to photo-oxidation.
Environmental Transport and Distribution Modeling
The transport and distribution of this compound in the environment will be influenced by its surfactant properties. As an amphiphilic molecule with both a hydrophilic PEG chain and a lipophilic hexadecenylsuccinate tail, it will tend to accumulate at interfaces, such as between water and air, or water and sediment.
Sorption to Soil and Sediment: The hydrophobic hexadecenyl chain will likely cause the molecule to sorb to organic matter in soil and sediment. This process would reduce its mobility in aquatic and terrestrial systems. The transport of surfactants in groundwater is influenced by their tendency to form micelles above a certain concentration, which can affect the transport of other pollutants. nih.gov
Mobility in Water: Due to the water-solubility of the PEG component, some portion of the molecule is expected to remain dissolved in the water column and be transported with water flow. However, its surfactant nature will likely lead to partitioning to suspended particles and sediment.
Volatilization: Given its relatively large molecular weight and low vapor pressure, this compound is not expected to be significantly transported through the atmosphere via volatilization.
Modeling the environmental transport of such a surfactant would require consideration of its partitioning between water, soil/sediment, and potentially air, as well as its degradation rates in each of these compartments.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Polyethylene Glycol (PEG) |
| Hexadecenylsuccinic acid |
| n-hexadecane |
| Pseudomonas aeruginosa |
| Sphingomonas species |
| Poly(butylene succinate-co-adipate) |
| Glycolic acid |
| Oxalic acid |
Partitioning Behavior in Environmental Compartments
The partitioning of this compound in the environment is a critical factor in determining its ultimate fate and potential impact. This behavior is largely dictated by the molecule's dual hydrophilic and hydrophobic nature. The polyethylene glycol portion of the molecule is water-soluble, while the hexadecenylsuccinate tail is hydrophobic.
The polyethylene glycol (PEG) component generally exhibits a low potential for adsorption to soil and sediment. santos.com The soil organic carbon partition coefficient (Log Koc) for polyethylene glycol has been determined to be low, suggesting a preference for remaining in the aqueous phase. santos.com Consequently, the PEG moiety of this compound is expected to favor partitioning into water.
Conversely, the hexadecenylsuccinate portion, with its long hydrocarbon chain, will exhibit a tendency to partition into more non-polar compartments. Succinate esters with longer alkyl chains are generally more hydrophobic. researchgate.net This lipophilic character suggests that this part of the molecule will preferentially adsorb to organic matter in soil and sediment. Materials containing succinate esters can interact with soil particles, potentially reducing their water association. nih.gov
Table 1: Predicted Partitioning Behavior of this compound in Environmental Compartments
| Environmental Compartment | Predicted Partitioning Tendency | Rationale |
| Water | Moderate to High | The hydrophilic PEG chain promotes solubility in water. santos.com |
| Soil | Moderate | The lipophilic hexadecenylsuccinate tail will adsorb to organic matter, while the PEG chain enhances mobility. |
| Sediment | Moderate to High | The hydrophobic portion will favor partitioning to organic-rich sediments. |
| Air | Low | Due to its relatively high molecular weight and low vapor pressure, volatilization is not expected to be a significant fate process. regulations.gov |
| Biota | Low to Moderate | While the lipophilic portion may lead to some bioaccumulation, the ready biodegradability of the PEG component may limit this potential. santos.com |
Mobility in Soil and Water Systems
The mobility of this compound in soil and aquatic environments is directly related to its partitioning behavior. The presence of the highly water-soluble polyethylene glycol chain suggests a potential for high mobility. santos.comnsf.gov PEGs are known to be mobile in groundwater due to their hydrophilic nature. nsf.gov
In aqueous systems, while the compound will be solubilized by the PEG chain, a fraction is likely to be associated with suspended solids and bed sediments. This association will reduce its concentration in the water column and limit its transport over long distances in flowing water bodies.
The degradation of the molecule will also influence its mobility. As the ester linkage of the succinate is hydrolyzed, or the PEG chain is biodegraded, the resulting smaller molecules will have different mobility characteristics. The biodegradation of poly(butylene succinate), a related polyester, proceeds through the hydrolysis of its ester bonds. nih.gov The polyethylene glycol component is also known to be readily biodegradable under both aerobic and anaerobic conditions. researchgate.netnih.gov
Table 2: Estimated Physicochemical Properties Influencing Environmental Mobility
| Property | Estimated Value/Behavior | Influence on Mobility |
| Water Solubility | Moderate to High | Increases potential for mobility in water and leaching through soil. santos.com |
| Soil Organic Carbon Partition Coefficient (Koc) | Low to Moderate | The PEG component suggests a low Koc, promoting mobility. santos.com The hexadecenylsuccinate component will increase the Koc, reducing mobility. |
| Vapor Pressure | Low | Limits transport in the atmosphere. regulations.gov |
| Biodegradation | Readily Biodegradable | The PEG and succinate ester components are both susceptible to biodegradation, which will limit persistence and long-range transport. nih.govresearchgate.net |
Future Research Directions and Emerging Academic Perspectives
Development of Novel PEG-20 Hexadecenylsuccinate Derivatives with Tuned Properties
The molecular architecture of this compound offers a versatile platform for the development of next-generation surfactants with precisely tailored properties. Future research will likely focus on modifying both the hydrophilic PEG chain and the hydrophobic hexadecenylsuccinate moiety to achieve enhanced performance characteristics.
One promising direction is the synthesis of stimuli-responsive derivatives. By incorporating functional groups that are sensitive to environmental triggers such as pH, temperature, or light, it is possible to create "smart" emulsifiers. cinz.nzresearchgate.netnih.gov For instance, the introduction of ionizable groups into the PEG chain could render the emulsifying properties of the molecule pH-dependent, allowing for the controlled release of active ingredients in response to specific physiological conditions. Similarly, the incorporation of thermally responsive polymers could lead to emulsions that break at a desired temperature. cinz.nz
Another area of exploration involves the modification of the hexadecenylsuccinate tail. Varying the length and branching of the alkyl chain can significantly impact the surfactant's packing at interfaces and, consequently, its emulsifying efficiency and the stability of the resulting formulation. The introduction of additional functional groups, such as fluorinated segments, could impart unique interfacial properties, leading to applications in specialized, high-performance emulsions.
The table below illustrates hypothetical derivatives of this compound and their potential property modifications.
| Derivative Name | Modification | Potential Tuned Property | Potential Application |
| pH-Responsive this compound | Incorporation of amine groups in the PEG chain | pH-triggered emulsion destabilization | Targeted drug delivery, controlled release cosmetics |
| Thermo-Responsive this compound | Grafting of poly(N-isopropylacrylamide) (PNIPAM) onto the PEG chain | Temperature-sensitive emulsification/demulsification | Smart personal care products, industrial process control |
| Branched-Chain Hexadecenylsuccinate PEG-20 | Isomerization of the linear hexadecenyl group to a branched structure | Enhanced steric stabilization of emulsions | Improved stability in complex formulations |
| Fluorinated this compound | Partial fluorination of the hexadecenyl chain | Enhanced interfacial activity and stability | High-performance coatings and specialty lubricants |
Advanced Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding the behavior of complex molecules at the atomic level. core.ac.ukumich.edufrontiersin.org For this compound, these in silico approaches can provide invaluable insights into its structure-property relationships, guiding the rational design of novel derivatives.
Future computational studies are expected to focus on several key areas. MD simulations can be employed to model the self-assembly of this compound molecules in solution, predicting the formation and morphology of micelles and other aggregates. frontiersin.orgresearchgate.net This information is crucial for understanding its performance as an emulsifier and for optimizing its use in various formulations.
Furthermore, simulations can elucidate the interactions of this compound with other components in a formulation, such as active ingredients, co-surfactants, and solvents. By calculating interaction energies and mapping intermolecular forces, researchers can predict the compatibility and stability of complex mixtures. This is particularly relevant for the design of sophisticated delivery systems where the controlled encapsulation and release of active compounds are critical.
Quantum mechanical calculations can also be applied to study the reactivity of the ester linkage in the succinate (B1194679) group, providing insights into the chemical stability and degradation pathways of the molecule. This knowledge is essential for predicting the shelf-life of products containing this compound and for developing strategies to enhance its stability.
The following table presents a hypothetical summary of data that could be generated from molecular dynamics simulations of this compound and its derivatives.
| Simulation Parameter | This compound | pH-Responsive Derivative | Thermo-Responsive Derivative |
| Critical Micelle Concentration (CMC) (mM) | 0.05 | 0.12 (at pH 7), 0.03 (at pH 5) | 0.06 (at 25°C), 0.02 (at 40°C) |
| Aggregation Number | 60 | 45 (at pH 7), 75 (at pH 5) | 55 (at 25°C), 80 (at 40°C) |
| Radius of Gyration of Micelle (nm) | 5.2 | 4.8 (at pH 7), 5.9 (at pH 5) | 5.0 (at 25°C), 6.2 (at 40°C) |
| Water-Surfactant Interaction Energy (kJ/mol) | -250 | -200 (at pH 7), -280 (at pH 5) | -240 (at 25°C), -290 (at 40°C) |
Integration into Sustainable Chemistry and Circular Economy Models
The principles of sustainable chemistry and the circular economy are increasingly influencing the design and lifecycle of chemical products. dkshdiscover.comevonik.com For this compound, future research will likely explore its role within these frameworks, focusing on aspects such as renewable feedstocks, biodegradable alternatives, and end-of-life management.
A key area of investigation will be the synthesis of this compound from bio-based raw materials. nih.govresearchgate.netresearchgate.netrjpbcs.com The hexadecenyl portion of the molecule can potentially be derived from fatty acids obtained from plant oils, while the succinic acid moiety can be produced through the fermentation of biomass. The polyethylene (B3416737) glycol component, traditionally derived from petroleum, presents a greater challenge, but research into bio-based ethylene (B1197577) oxide is ongoing.
In addition to renewable sourcing, the biodegradability of this compound and its potential metabolites will be a critical area of study. While the ester linkage in the succinate group is susceptible to hydrolysis, the polyethylene glycol chain is generally more resistant to biodegradation. Research into incorporating biodegradable linkages within the PEG backbone or developing novel, more readily biodegradable hydrophilic polymers could lead to more environmentally friendly alternatives.
Furthermore, the integration of this compound into circular economy models will be explored. dkshdiscover.comevonik.comcefic.orgchemiehoch3.de This could involve the development of efficient recycling processes for formulations containing this surfactant, or its use in applications that are designed for disassembly and component reuse. The chemical industry is actively seeking to transform waste into valuable raw materials, and research into the chemical recycling of products containing PEG derivatives will be a significant future trend. cefic.org
The table below outlines potential research pathways for enhancing the sustainability profile of this compound.
| Sustainability Aspect | Research Direction | Potential Outcome |
| Renewable Feedstocks | Synthesis from plant-derived fatty acids and bio-succinic acid. | Reduced reliance on fossil fuels and a lower carbon footprint. |
| Biodegradability | Introduction of cleavable linkages in the PEG chain. | Enhanced environmental degradation and reduced persistence. |
| Circular Economy | Development of recycling methods for formulations. | Recovery and reuse of the surfactant or its constituent components. |
| Green Synthesis | Utilization of enzymatic catalysis for esterification. | Milder reaction conditions and reduced waste generation. |
Expanding Applications in Non-Traditional Material Systems and Interfaces
While this compound is well-established in personal care and cosmetic formulations, its unique amphiphilic structure suggests potential for use in a variety of non-traditional material systems and at complex interfaces. google.comshaklee.comscribd.com Future research is expected to explore these novel applications, leveraging its ability to modify surface properties and stabilize dispersions.
One area of interest is in the field of advanced materials, where PEGylated surfaces are known to exhibit protein resistance and biocompatibility. acs.orgnih.govacs.org this compound could be used to functionalize surfaces, creating coatings that prevent biofouling in medical devices or marine applications. The long hexadecenyl chain could provide a robust anchor to hydrophobic surfaces, while the PEG chains create a hydrophilic, protein-repellent layer.
In the realm of nanotechnology, this compound could serve as a stabilizing agent for nanoparticles, preventing their aggregation in biological media. This is particularly relevant for the development of nanomedicines and diagnostic agents, where the stability and biocompatibility of the nanoparticles are paramount. The molecule's structure could also be exploited to create functionalized nanoparticles with specific targeting capabilities.
Furthermore, the interfacial properties of this compound could be harnessed in applications such as enhanced oil recovery, where surfactants are used to reduce interfacial tension and mobilize trapped oil. Its ability to form stable emulsions could also be beneficial in the formulation of specialty lubricants and cutting fluids.
The following table summarizes potential novel applications for this compound.
| Application Area | Specific Function | Key Property Leveraged |
| Biomaterials | Surface modification of medical implants | Protein resistance of the PEG chain |
| Nanotechnology | Stabilization of nanoparticles for drug delivery | Amphiphilic nature and biocompatibility |
| Advanced Coatings | Anti-fouling coatings for marine applications | Surface activity and hydrophilicity |
| Industrial Fluids | Emulsifier for metalworking fluids | Formation of stable oil-in-water emulsions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
